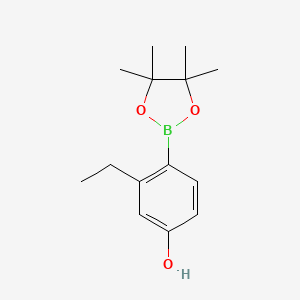![molecular formula C8H10N4 B1447531 3,8-二甲基-[1,2,4]三唑并[4,3-a]吡啶-6-胺 CAS No. 1215932-77-6](/img/structure/B1447531.png)
3,8-二甲基-[1,2,4]三唑并[4,3-a]吡啶-6-胺
描述
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a triazole ring fused to a pyridine ring, with two methyl groups at the 3rd and 8th positions and an amine group at the 6th position
科学研究应用
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt, and inhibitors of PHD-1, JAK1, and JAK2.
Biological Studies: The compound is used in studies related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
作用机制
Target of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family have been found to exhibit activities against various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is known that similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
化学反应分析
Types of Reactions
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of N-substituted derivatives.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different substitution pattern.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-a]pyridine Sulfonamides: Sulfonamide derivatives with similar core structure.
Uniqueness
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amine functionality contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBRQXGHWVXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)



![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)
![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)




